The synthesis of O-Deacetyl-ravidomycin involves several intricate steps. Initially, the preparation of the aglycones in the ravidomycin family is achieved through a palladium-catalyzed coupling method. This process typically utilizes appropriate stannanes and a common tetracyclic bromide as starting materials. The synthesis pathway includes Meerwein coupling of an aniline derivative with 2,5-dichloro-1,4-benzoquinone, followed by a directed Diels–Alder reaction to construct the tetracyclic framework necessary for the antibiotic's activity .
In one notable approach, researchers have successfully synthesized various analogs of ravidomycin through these methods, demonstrating the versatility and efficiency of palladium-catalyzed reactions in producing complex natural products .
The molecular structure of O-Deacetyl-ravidomycin features a tetracyclic benz[a]anthracene core, which is typical for angucyclines. The compound includes a C-glycosylated sugar moiety, specifically d-ravidosamine, which is critical for its biological activity. The structural formula can be represented as follows:
The presence of specific hydroxyl groups and the configuration at various stereocenters contribute to its pharmacological properties .
O-Deacetyl-ravidomycin undergoes various chemical reactions that enhance its biological efficacy. Key reactions include:
These reactions are often catalyzed by specific enzymes encoded within the biosynthetic gene clusters associated with ravidomycin production .
The mechanism of action of O-Deacetyl-ravidomycin primarily involves interference with bacterial RNA synthesis. The compound binds to the RNA polymerase enzyme, inhibiting transcription and ultimately leading to cell death. This mechanism is similar to that observed with other antibiotics in the angucycline family. Additionally, studies indicate that modifications to the sugar moiety can enhance binding affinity and selectivity towards bacterial targets .
O-Deacetyl-ravidomycin exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and application in pharmaceutical contexts .
O-Deacetyl-ravidomycin has significant potential in scientific research and therapeutic applications:
The biosynthetic gene cluster (BGC) responsible for ravidomycin (and consequently O-deacetyl-ravidomycin) production was first cloned and characterized from Streptomyces ravidus through a targeted screening approach. This involved probing genomic libraries with conserved sequences from ketosynthase alpha (KSα) and NDP-sugar 4,6-dehydratase (4,6-DH) genes, known markers for type II polyketide and deoxysugar biosynthesis, respectively [1] [2].
Sequencing of the cosmid cosRav32 revealed a 33.28 kilobase (kb) DNA region harboring 36 open reading frames (ORFs) [1] [2]. This cluster was functionally validated through heterologous expression in Streptomyces lividans TK24. Expression of cosRav32 in this host resulted in the production of ravidomycin, a new ravidomycin analog, and anticipated pathway intermediates and shunt products, confirming the cluster's identity [1] [2]. Crucially, the cluster identity was further cemented by successful cross-complementation of specific gilvocarcin V mutants, demonstrating functional overlap in the biosynthetic pathways of these structurally related antibiotics [2].
Bioinformatic analysis delineated the organization of the rav cluster, identifying genes encoding:
Table 1: Core Genes within the Ravidomycin (rav) Biosynthetic Gene Cluster
Gene | Putative Function | Classification |
---|---|---|
ravA | Ketosynthase alpha (KSα) | Type II PKS (Minimal) |
ravB | Chain Length Factor (CLF, KSβ) | Type II PKS (Minimal) |
ravC | Acyl Carrier Protein (ACP) | Type II PKS (Minimal) |
ravC1 | Additional Acyl Carrier Protein | Type II PKS (Minimal) |
ravD | Ketoreductase (KR) | Type II PKS (Accessory) |
ravF, ravL | Cyclases | Type II PKS (Accessory) |
ravGT | C-Glycosyltransferase (transfers d-ravidosamine to aglycone) | Glycosyltransferase |
ravZ | Acetyltransferase (Catalyzes 4′-O-acetylation of d-ravidosamine moiety) | Tailoring Enzyme |
ravM2, etc. | Monooxygenases/Cytochrome P450s | Tailoring Enzymes (Oxidation) |
ravX, ravY | d-Ravidosamine biosynthesis enzymes (e.g., dehydratases, aminotransferase, epimerase) | Deoxysugar Pathway |
The amino sugar moiety d-ravidosamine is a defining structural feature of ravidomycin and its derivatives, including O-deacetyl-ravidomycin. Its biosynthesis occurs via a dedicated pathway within the rav cluster, generating the activated sugar donor NDP-d-ravidosamine (45) [1] [2]. This pathway exemplifies the modification of common sugar precursors into highly specialized deoxysugars prevalent in bioactive natural products.
The pathway initiates from α-D-glucose-1-phosphate, undergoing sequential enzymatic transformations:
O-Deacetyl-ravidomycin arises either as a biosynthetic intermediate prior to RavZ-catalyzed acetylation of the sugar moiety attached to the aglycone, or as a deacetylation product of ravidomycin. Its presence highlights RavZ as a crucial tailoring enzyme determining the acetylation state of the final product.
Table 2: Key Enzymatic Steps in d-Ravidosamine Biosynthesis and Modification
Enzymatic Step | Substrate | Product | Enzyme (Example) | Role in O-Deacetyl-ravidomycin Formation |
---|---|---|---|---|
Activation & Initial Dehydration | α-D-Glucose-1-phosphate | NDP-4-keto-6-deoxyglucose | RavX (4,6-DH) | Provides core deoxysugar scaffold |
Transamination | NDP-4-keto-6-deoxyglucose | NDP-4-amino-4,6-dideoxyglucose | RavY (Aminotrans.) | Introduces amino group (C4) |
Epimerization(s) | NDP-4-amino-4,6-dideoxyglucose | NDP-d-ravidosamine (stereochemistry) | (Predicted) | Establishes correct sugar configuration |
N-Methylation | NDP-d-ravidosamine (intermediate) | NDP-d-ravidosamine (N-Me) | (To be confirmed) | Adds N-methyl group |
4′-O-Acetylation | NDP-d-ravidosamine | NDP-4′-O-acetyl-d-ravidosamine (45) | RavZ (AcT) | Prevents O-Deacetyl-ravidomycin formation at donor stage |
Glycosylation | Aglycone + NDP-sugar | Glycosylated product | RavGT (C-GT) | Attaches sugar (acetylated or not) |
(Post-glycosylation Deacetylation) | Ravidomycin | O-Deacetyl-ravidomycin | (Potential Esterase) | Generates O-Deacetyl-ravidomycin |
The tetracyclic coumarin-based benzo[d]naphtho[1,2-b]pyran-6-one aglycone backbone shared by ravidomycin, O-deacetyl-ravidomycin, and related gilvocarcins is synthesized by a minimal Type II Polyketide Synthase (PKS) system encoded within the rav cluster [1] [2] [4]. This system operates similarly to other angucycline/angucyclinone-producing PKSs but results in a unique scaffold after extensive tailoring.
The core minimal PKS comprises three essential proteins:
Biosynthesis Sequence:
Table 3: Type II PKS Components and Key Steps in Ravidomycinone (Aglycone) Assembly
Component/Step | Gene(s) | Protein/Function | Significance |
---|---|---|---|
Minimal PKS Core | |||
Ketosynthase α (KSα) | ravA | RavA: Catalyzes polyketide chain elongation | Forms carbon backbone |
Chain Length Factor (CLF) | ravB | RavB: Determines chain length (decaketide) | Defines polyketide size |
Acyl Carrier Protein (ACP) | ravC, ravC1 | RavC/RavC1: Carry growing polyketide chain (phosphopantetheine arm) | Central scaffold for biosynthesis |
Accessory Enzymes | |||
Ketoreductase (KR) | ravD | RavD: Reduces specific carbonyl group early in pathway | Controls cyclization regiochemistry and oxidation state; Essential for correct folding |
Aromatase/Cyclase | ravF, ravL | RavF/RavL: Catalyze first ring cyclizations of poly-β-ketone chain | Forms initial polyaromatic system (e.g., anthracyclinone) |
Key Post-PKS Cyclization | |||
Oxidative Rearrangement | (e.g., ravO) | Monooxygenase(s): Catalyze Baeyer-Villiger oxidation and ring rearrangement | Converts anthracyclinone-type intermediate to benzo[d]naphtho[1,2-b]pyran-6-one |
Core Aglycone Product | - | Ravidomycinone | Substrate for glycosylation and further tailoring to form O-deacetyl-ravidomycin |
The transformation of the aglycone ravidomycinone into mature ravidomycin and its derivative O-deacetyl-ravidomycin involves a series of precisely ordered post-PKS tailoring reactions. These include C-glycosylation, oxidative modifications (hydroxylations), O-methylation, and O-acetylation. The timing and efficiency of these steps, particularly those generating O-deacetyl-ravidomycin, are under genetic and potentially enzymatic control.
Heterologous expression in genetically tractable hosts like Streptomyces lividans TK24 has been instrumental in characterizing the rav cluster and producing ravidomycin derivatives, including O-deacetyl-ravidomycin and novel analogs [1] [2] [3]. This approach circumvents potential difficulties in genetically manipulating the native producer (S. ravidus) and allows for targeted pathway engineering.
These engineering strategies leverage the genetic insights gained from cluster characterization and the enzymatic flexibility of key proteins like RavGT and RavZ to specifically direct biosynthesis towards O-deacetyl-ravidomycin and related bioactive molecules with potentially altered selectivity profiles [3].
Table 4: Engineered Strategies for O-Deacetyl-ravidomycin and Analog Production
Engineering Strategy | Genetic Modification | Expected Outcome | Key Enzymes/Pathways Involved |
---|---|---|---|
ravZ Inactivation | Deletion/disruption of ravZ in rav cluster | Accumulation of O-deacetyl-ravidomycin (Prevents final O-acetylation) | RavGT (uses NDP-d-ravidosamine) |
Heterologous Sugar Pathways | Expression of alternative NDP-sugar BGCs | Novel deacetylated analogs (e.g., containing d-fucofuranose, d-angolosamine) | RavGT (sugar promiscuity); Alternative sugar biosynthesis genes |
Regulator Overexpression | Strong promoter upstream of rav SARP/LAL | Increased overall pathway flux; Higher titers of intermediates/products including O-deacetyl-ravidomycin | Pathway-specific transcriptional activators (e.g., SARP) |
Inducible ravZ Expression | ravZ under controllable promoter (e.g., tipA) | Tunable ratio of O-deacetyl-ravidomycin vs. ravidomycin | RavZ (Acetyltransferase) |
rav/chry Hybrid Pathways | Co-expression or gene swapping between clusters | Novel hybrid metabolites with tailored oxidation/sugar patterns; Optimized steps | RavGT, Chrysomycin oxygenases, Rav oxygenases |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0